molecular formula C22H16O3 B5575166 3-(2-methoxybenzylidene)-5-(2-naphthyl)-2(3H)-furanone

3-(2-methoxybenzylidene)-5-(2-naphthyl)-2(3H)-furanone

Cat. No.: B5575166
M. Wt: 328.4 g/mol
InChI Key: STIMLJGYXZXCKM-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxybenzylidene)-5-(2-naphthyl)-2(3H)-furanone, commonly known as Auraptene, is a natural compound found in various plants, including citrus fruits. It belongs to the class of coumarins and is known for its numerous biological activities. Auraptene has been extensively studied for its potential therapeutic applications in various disease conditions.

Scientific Research Applications

Synthesis and Structure-Activity Relationship in Cytotoxicity

A study explored the synthesis of 5-arylidene-2(5H)-furanone derivatives, including compounds with methoxy and naphthyl groups, evaluating their cytotoxic effects against cancer cell lines. The research found that certain derivatives exhibited potent cytotoxic activities, suggesting their potential in anticancer drug development (Seong-Cheol Bang et al., 2004).

Chemical Transformations and Synthetic Applications

Research into Diels-Alder reactions of methoxy and vinyl benzofurans has led to the creation of polyfunctional dibenzofurans. Such chemical transformations showcase the utility of furan derivatives in synthesizing complex organic structures, potentially applicable in material sciences and pharmaceutical synthesis (J. D. Brewer et al., 1971).

Aroma Chemicals and Flavor Compounds

4-Hydroxy-2,5-dimethyl-3(2H)-furanone and its derivatives, including methoxy-substituted compounds, are significant in the food industry as aroma chemicals and key flavor compounds in fruits. The elucidation of biosynthetic pathways for these compounds has advanced, offering insights into their production and application in enhancing food flavors (W. Schwab, 2013).

Bactericidal Bioactivity

Properties

IUPAC Name

(3Z)-3-[(2-methoxyphenyl)methylidene]-5-naphthalen-2-ylfuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O3/c1-24-20-9-5-4-8-17(20)13-19-14-21(25-22(19)23)18-11-10-15-6-2-3-7-16(15)12-18/h2-14H,1H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIMLJGYXZXCKM-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C=C(OC2=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C=C(OC2=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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